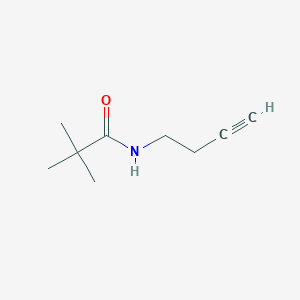

N-(but-3-yn-1-yl)-2,2-dimethylpropanamide

Overview

Description

N-(but-3-yn-1-yl)-2,2-dimethylpropanamide, also known as N-butyl-2,2-dimethylpropionamide, is a synthetic compound commonly used in laboratory experiments. It is a colorless, odorless and non-toxic compound with a molecular weight of 142.23 g/mol. This compound is insoluble in water, but soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). N-butyl-2,2-dimethylpropionamide has been widely used in a variety of scientific research applications due to its unique properties and versatility.

Scientific Research Applications

N-(but-3-yn-1-yl)-2,2-dimethylpropanamidedimethylpropionamide has been used in a variety of scientific research applications. It has been used as a solvent for the synthesis of organic compounds, as a reaction medium for the polymerization of vinyl monomers, and as a catalyst for the synthesis of polymers. It has also been used as a model compound for studying the structure-activity relationships of drug molecules. In addition, it has been used to study the physical and chemical properties of various organic compounds.

Mechanism of Action

N-(but-3-yn-1-yl)-2,2-dimethylpropanamidedimethylpropionamide is a non-toxic compound and does not interact with biological systems. It is believed to act as a solvent and a reactant in laboratory experiments. It is also believed to act as a stabilizing agent in certain reactions.

Biochemical and Physiological Effects

N-(but-3-yn-1-yl)-2,2-dimethylpropanamidedimethylpropionamide is a non-toxic compound and does not interact with biological systems. It does not have any known biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

N-(but-3-yn-1-yl)-2,2-dimethylpropanamidedimethylpropionamide has several advantages for laboratory experiments. It is a non-toxic compound with a low boiling point and high solubility in common organic solvents. It is also a relatively inexpensive compound and is readily available. However, it is not very stable in air and is sensitive to light and heat.

Future Directions

N-(but-3-yn-1-yl)-2,2-dimethylpropanamidedimethylpropionamide is a versatile compound that has many potential applications in the laboratory. Future research should focus on exploring new synthesis methods and investigating the properties of the compound in different solvents. Additionally, further research should be conducted to determine if the compound has any potential applications in the medical field. Finally, research should be conducted to investigate the potential toxicity of the compound and its potential interactions with biological systems.

properties

IUPAC Name |

N-but-3-ynyl-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-5-6-7-10-8(11)9(2,3)4/h1H,6-7H2,2-4H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBVXYZXSMZNOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B6506260.png)

![4-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506264.png)

![4-(2-chloro-4-fluorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506266.png)

![4-(5-chlorothiophene-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506267.png)

![3-[(morpholin-4-yl)methyl]-N-phenyl-1,4-thiazepane-4-carboxamide](/img/structure/B6506275.png)

![4-(4-methoxybenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506280.png)

![3-[(morpholin-4-yl)methyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-1,4-thiazepane](/img/structure/B6506282.png)

![N-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B6506312.png)

![1-(3-{7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}-3-oxopropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6506337.png)

![N-(4-chlorophenyl)-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide](/img/structure/B6506352.png)

![N-(4-fluorophenyl)-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide](/img/structure/B6506353.png)